Cas no 1361491-57-7 (3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl)

3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl structure
1361491-57-7 structure
商品名:3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl
CAS番号:1361491-57-7
MF:C12H5Cl3FI
メガワット:401.429976224899
CID:4995690

3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl 化学的及び物理的性質

名前と識別子

    • 3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl
    • インチ: 1S/C12H5Cl3FI/c13-7-2-3-8(14)12(15)11(7)6-1-4-10(17)9(16)5-6/h1-5H
    • InChIKey: BMQWFLGZYNAGFI-UHFFFAOYSA-N
    • ほほえんだ: IC1C=CC(=CC=1F)C1C(=CC=C(C=1Cl)Cl)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 266
  • 疎水性パラメータ計算基準値(XlogP): 6.4
  • トポロジー分子極性表面積: 0

3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011005613-500mg
3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl
1361491-57-7 97%
500mg
855.75 USD 2021-07-05
Alichem
A011005613-250mg
3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl
1361491-57-7 97%
250mg
480.00 USD 2021-07-05
Alichem
A011005613-1g
3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl
1361491-57-7 97%
1g
1,504.90 USD 2021-07-05

3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl 関連文献

3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenylに関する追加情報

Professional Introduction to 3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl (CAS No. 1361491-57-7)

3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl (CAS No. 1361491-57-7) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the biphenyl family, which is well-known for its diverse applications in material science, agrochemicals, and pharmaceuticals. The unique structural features of this molecule, including its fluoro, iodo, and chloro substituents, make it a valuable intermediate in synthetic chemistry and a potential candidate for various biological studies.

The molecular structure of 3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl consists of two benzene rings connected by a sigma bond. The presence of multiple halogen atoms—specifically fluorine and iodine on one ring and chlorine atoms on three positions—imparts distinct electronic and steric properties to the molecule. These properties are crucial for its reactivity in various chemical transformations and its potential interaction with biological targets.

In recent years, the study of halogenated biphenyls has seen considerable advancements due to their utility as building blocks in drug discovery. The introduction of fluorine atoms, in particular, has been shown to enhance metabolic stability and binding affinity in drug molecules. The iodo substituent provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Stille couplings, which are widely employed in the synthesis of complex organic molecules.

The 3',4'-diiodo-2,3,6-trichlorobiphenyl core structure of this compound allows for versatile modifications, making it a promising scaffold for developing novel compounds with tailored properties. Researchers have been exploring its potential in designing ligands for enzyme inhibition and in creating materials with specific optoelectronic characteristics. The chloro groups contribute to the molecule's lipophilicity, which can be advantageous for membrane permeability in drug formulations.

Recent studies have highlighted the role of halogenated biphenyls in medicinal chemistry. For instance, derivatives of biphenyls with fluoro and chloro substituents have been investigated for their anti-inflammatory and antiviral properties. The unique electronic distribution caused by these halogens can modulate the interaction of the molecule with biological receptors, leading to enhanced efficacy or selectivity.

The synthesis of 3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include halogenation reactions followed by selective functional group interconversion. The use of advanced catalytic systems has improved the efficiency of these processes, making it feasible to produce this compound on a larger scale.

In the context of pharmaceutical development, this compound serves as a key intermediate in the synthesis of more complex molecules. Its structural motif is often replicated in drug candidates targeting neurological disorders, cancer therapies, and infectious diseases. The ability to modify specific positions on the biphenyl ring allows chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of potential drugs.

The environmental impact of halogenated biphenyls is also a subject of ongoing research. While some studies suggest that these compounds can persist in ecosystems due to their stability, others have explored their degradation pathways under various conditions. Understanding these processes is essential for assessing their long-term effects and developing sustainable synthetic methods.

Advances in computational chemistry have enabled researchers to predict the behavior of 3'-Fluoro-4'-iodo-2,3,6-trichlorobiphenyl in different environments with high accuracy. Molecular modeling techniques help in designing experiments that optimize reaction conditions and predict outcomes before actual synthesis takes place. This approach has significantly reduced the time and resources required for developing new compounds.

The industrial applications of this compound extend beyond pharmaceuticals into materials science. For example, certain derivatives exhibit properties that make them suitable for use as organic semiconductors or liquid crystals. The ability to tailor the electronic structure through strategic substitutions opens up new possibilities for developing advanced materials with specific functionalities.

In conclusion, 3'-Fluoro-4'-iodo-2',3',6-trichlorobiphenyl (CAS No. 1361491-57-7) is a multifaceted compound with broad utility in chemical synthesis and biological research. Its unique structural features make it a valuable tool for developing new drugs and materials. As research continues to uncover its potential applications, this compound is likely to play an increasingly important role in both academic and industrial settings.

おすすめ記事

推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.